1,4,7-Eudesmanetriol
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Overview
Description
1,4,7-Eudesmanetriol is a natural sesquiterpenoid compound with the chemical formula C15H28O3. It is a white crystalline solid that is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This compound is known for its various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of 1,4,7-Eudesmanetriol are Pseudomonas stutzeri and the acetylcholinesterase enzyme . Pseudomonas stutzeri is a bacterium, and acetylcholinesterase is an enzyme that plays a key role in neural signal transmission.
Mode of Action
This compound inhibits the growth of Pseudomonas stutzeri and shows remarkable activities against the acetylcholinesterase enzyme
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of Pseudomonas stutzeri and the function of the acetylcholinesterase enzyme . By inhibiting these targets, this compound can disrupt bacterial growth and neural signal transmission.
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability
Result of Action
The inhibition of Pseudomonas stutzeri growth and acetylcholinesterase activity by this compound can lead to antibacterial effects and potential impacts on neural function . The exact molecular and cellular effects depend on the concentration of this compound and the specific biological context.
Biochemical Analysis
Biochemical Properties
(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties. The interactions between (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol and these biomolecules are typically characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. Additionally, (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. Furthermore, (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol vary with dosage. Low to moderate doses have been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
(4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can affect the compound’s bioavailability, activity, and elimination. For instance, the compound may undergo hydroxylation, oxidation, or conjugation reactions, leading to the formation of more water-soluble metabolites that are readily excreted .
Transport and Distribution
The transport and distribution of (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via active transport mechanisms or diffuse passively across cell membranes. Once inside the cell, it can bind to intracellular proteins that facilitate its distribution to specific organelles or compartments .
Subcellular Localization
The subcellular localization of (4R,4aR,6S,8aR)-6-Isopropyl-4,8a-dimethyldecahydronaphthalene-1,4,6-triol is critical for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Eudesmanetriol can be synthesized through several methods. One common approach involves the isolation of the compound from natural sources such as the branches of Eucalyptus globulus . The synthetic route typically involves cyclization reactions or ring-closing metathesis to construct the eudesmane skeleton, followed by functional group manipulation to introduce hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic steps to improve yields and selectivity. This includes the use of protecting group strategies followed by deprotection after all hydroxyl groups are installed . The process is scaled up to meet industrial demands, ensuring high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Eudesmanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various eudesmane derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
1,4,7-Eudesmanetriol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1,4,7-Eudesmanetriol is compared with other similar sesquiterpenoid compounds such as:
1β,4β,7β-Eudesmanetriol: Another eudesmane derivative with similar biological activities.
Oplopanone: A sesquiterpenoid with distinct structural features and biological properties.
The uniqueness of this compound lies in its specific hydroxyl group arrangement, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(4R,4aR,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,4,6-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-10(2)15(18)8-7-13(3)11(9-15)14(4,17)6-5-12(13)16/h10-12,16-18H,5-9H2,1-4H3/t11-,12?,13-,14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQODNRPUJAVLV-ZWBVZUSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC2(C(CCC(C2C1)(C)O)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@@]2([C@@H](C1)[C@](CCC2O)(C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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